molecular formula C14H11N3O4 B2393047 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 851095-19-7

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2393047
CAS No.: 851095-19-7
M. Wt: 285.259
InChI Key: HZTUDGLJNOGIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, an oxadiazole ring, and a methoxybenzamide moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide in ethanol under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide moiety.

    5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylamine: Contains a furan ring and a thiadiazole ring.

    N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Contains a furan ring and a pyridine moiety.

Uniqueness

The methoxybenzamide moiety further enhances its chemical and biological properties, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUDGLJNOGIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.